molecular formula C10H12ClF4N B2575956 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride CAS No. 2460750-10-9

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride

Cat. No. B2575956
CAS RN: 2460750-10-9
M. Wt: 257.66
InChI Key: YMRGZNYAQMSHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 1342545-55-4 . It has a molecular weight of 207.17 . The IUPAC name for this compound is 1,1,1-trifluoro-2-(4-fluorophenyl)-2-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F4N/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5H,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Mechanism of Action

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain. Activation of these receptors by this compound leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including changes in serotonin and dopamine levels, alterations in gene expression, and modulation of synaptic plasticity. This compound has also been shown to affect various physiological processes, such as body temperature regulation and cardiovascular function.

Advantages and Limitations for Lab Experiments

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. However, this compound also has several limitations, including its potential for toxicity and side effects, as well as its limited availability and high cost.

Future Directions

There are several future directions for research on 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride. One area of interest is the development of more selective and potent compounds that target specific serotonin receptors. Another area of research is the investigation of the role of this compound and related compounds in the regulation of appetite and energy balance. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on synaptic plasticity and neuronal activity.

Synthesis Methods

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 1,1,1-trifluoroacetone to form 1-(4-fluorobenzyl)-1,1,1-trifluoro-2-propanol. This intermediate compound is then reacted with ammonium chloride to produce this compound hydrochloride.

Scientific Research Applications

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride has been studied for its effects on the central nervous system. It has been found to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This compound has been used as a tool to study the role of these receptors in various physiological and behavioral processes, such as anxiety, mood regulation, and appetite control.

properties

IUPAC Name

1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N.ClH/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8;/h2-5,7,15H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRGZNYAQMSHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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